3-Bromo-2,5-dichlorothiophene
Overview
Description
3-Bromo-2,5-dichlorothiophene is a polyhalogenated thiophene, a compound that is part of a broader class of molecules with potential for diverse chemical functionalizations and applications in material science and organic synthesis. The efficient synthesis and functionalization of derivatives like 3-bromo-2,5-dichlorothiophene facilitate the exploration of thiophenes' chemical and physical properties, contributing to the development of novel organic compounds (Zhao, Alami, & Provot, 2017).
Synthesis Analysis
The synthesis of 3-Bromo-2,5-dichlorothiophene and its derivatives can involve bromocyclization processes, where ortho-substituted arylmethyl sulfide is promoted by specific reagents to yield polyhalogenated thiophenes. This approach allows for rapid access to a range of substituted benzothiophenes through various arylations and further functionalizations, demonstrating the compound's versatility and potential as a molecular tool (Zhao, Alami, & Provot, 2017).
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,5-dichlorothiophene derivatives, such as 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-one, has been elucidated through techniques like X-ray crystallographic analysis. This provides valuable insights into the compound's geometric configuration and aids in understanding the implications of structural variations on its chemical reactivity and properties (Nakazumi, Watanabe, Maeda, & Kitao, 1990).
Chemical Reactions and Properties
3-Bromo-2,5-dichlorothiophene participates in a variety of chemical reactions, such as the one-pot desulfurative-fluorination-bromination reaction, leading to the synthesis of dibromo-difluoroalkyl thiophenes. This showcases the compound's ability to undergo transformations that introduce functional groups, significantly altering its chemical behavior and expanding its utility in organic synthesis (Turkman, An, & Pomerantz, 2010).
Physical Properties Analysis
The physical properties of 3-Bromo-2,5-dichlorothiophene derivatives, such as solubility and crystallinity, can be inferred from studies on related polyhalogenated thiophenes. These properties are crucial for determining the compound's suitability for various applications, including its role in polymer synthesis and material science investigations (Wu, Chen, & Rieke, 1996).
Scientific Research Applications
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Organic Synthesis : Organoheterocyclic compounds like 3-Bromo-2,5-dichlorothiophene are often used in organic synthesis. They can act as building blocks in the synthesis of more complex molecules .
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Material Science : Organoheterocyclic compounds are also used in the field of material science. They can be used in the synthesis of polymers or other materials .
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Proteomics Research : Some biochemicals are used in proteomics research. While not specific to 3-Bromo-2,5-dichlorothiophene, it’s possible that it could be used in this field .
3-Bromo-2,5-dichlorothiophene is a type of organoheterocyclic compound and is often used in various chemical reactions. Here are some additional applications of such compounds:
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Bioprocessing : Some biochemicals are used in bioprocessing . While not specific to 3-Bromo-2,5-dichlorothiophene, it’s possible that it could be used in this field .
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Antimicrobial and Antioxidant Research : A study has been conducted on the synthesis, characterization, antimicrobial, antioxidant, and molecular docking study of 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides and their thiazole derivatives . This suggests that 3-Bromo-2,5-dichlorothiophene could potentially be used in similar research .
Safety And Hazards
properties
IUPAC Name |
3-bromo-2,5-dichlorothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2S/c5-2-1-3(6)8-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUHOXBSIQJRNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334784 | |
Record name | 3-Bromo-2,5-dichlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-dichlorothiophene | |
CAS RN |
60404-18-4 | |
Record name | 3-Bromo-2,5-dichlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.